Cotinina

Descripción general

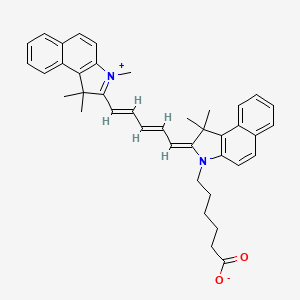

Descripción

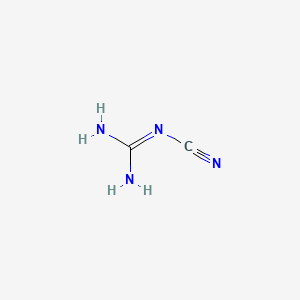

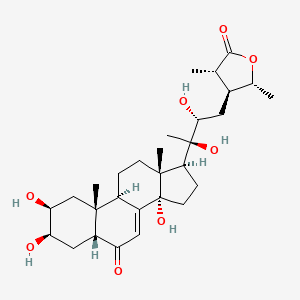

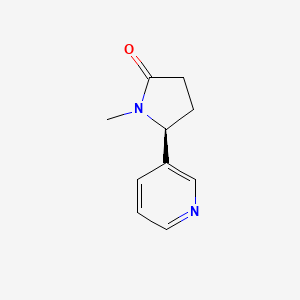

La cotinina es un alcaloide que se encuentra en el tabaco y es el metabolito predominante de la nicotina. Se utiliza ampliamente como biomarcador para la exposición al humo del tabaco. La this compound tiene una fórmula molecular de C10H12N2O y una masa molar de 176.219 g/mol. Es conocida por su vida media relativamente larga en el cuerpo humano, lo que la convierte en un indicador valioso tanto del tabaquismo activo como pasivo .

Mecanismo De Acción

La cotinina ejerce sus efectos principalmente a través de su interacción con los receptores nicotínicos de acetilcolina (nAChRs). Se une a estos receptores, activándolos y desensibilizándolos, aunque con una potencia mucho menor en comparación con la nicotina. Se ha demostrado que la this compound facilita la memoria, la cognición y las respuestas emocionales. También actúa como un antidepresivo y reduce el deterioro cognitivo asociado con enfermedades y disfunción inducida por el estrés .

Aplicaciones Científicas De Investigación

La cotinina tiene una amplia gama de aplicaciones en la investigación científica:

Análisis Bioquímico

Biochemical Properties

Cotinine plays a significant role in biochemical reactions as a metabolite of nicotine. It interacts with several enzymes, proteins, and other biomolecules. The primary enzyme involved in the conversion of nicotine to cotinine is cytochrome P450 2A6 (CYP2A6). This enzyme catalyzes the oxidation of nicotine to form cotinine. Additionally, cotinine can interact with other enzymes such as flavin-containing monooxygenase (FMO) and aldehyde oxidase (AO), which further metabolize cotinine into other compounds .

Cellular Effects

Cotinine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, cotinine can modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission. This modulation can lead to changes in cell signaling and gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of cotinine involves its interaction with nicotinic acetylcholine receptors (nAChRs). Cotinine binds to these receptors, leading to their activation or inhibition, depending on the receptor subtype. This interaction can result in changes in intracellular signaling pathways, such as the activation of protein kinases and transcription factors. Additionally, cotinine can influence the expression of genes involved in cellular stress responses and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cotinine can change over time. Cotinine is relatively stable, but it can degrade under certain conditions. Long-term exposure to cotinine has been shown to affect cellular functions, including alterations in cell proliferation and apoptosis. In vitro and in vivo studies have demonstrated that cotinine can have both short-term and long-term effects on cellular function, depending on the duration and concentration of exposure .

Dosage Effects in Animal Models

The effects of cotinine vary with different dosages in animal models. At low doses, cotinine can have neuroprotective effects, while at high doses, it can be toxic. Threshold effects have been observed, where low doses of cotinine can enhance cognitive function and reduce inflammation, whereas high doses can lead to adverse effects such as oxidative stress and cellular damage .

Metabolic Pathways

Cotinine is involved in several metabolic pathways. The primary pathway is the oxidation of nicotine to cotinine by cytochrome P450 2A6 (CYP2A6). Cotinine can further undergo metabolism by flavin-containing monooxygenase (FMO) and aldehyde oxidase (AO) to form other metabolites. These metabolic pathways can influence the levels of cotinine and its metabolites in the body, affecting metabolic flux and metabolite levels .

Transport and Distribution

Cotinine is transported and distributed within cells and tissues through various mechanisms. It can be transported across cell membranes by passive diffusion and active transport mechanisms. Cotinine can also bind to plasma proteins, which can influence its distribution and accumulation in different tissues. The transport and distribution of cotinine can affect its localization and concentration within cells and tissues .

Subcellular Localization

The subcellular localization of cotinine can influence its activity and function. Cotinine can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of cotinine can be influenced by targeting signals and post-translational modifications, which can direct it to specific compartments or organelles. The subcellular localization of cotinine can affect its interactions with biomolecules and its overall activity within the cell .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La cotinina se puede sintetizar a través de varias rutas químicas. Un método común implica la oxidación de la nicotina utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo. La reacción generalmente tiene lugar en un disolvente acuoso u orgánico bajo condiciones controladas de temperatura y pH .

Métodos de Producción Industrial: La producción industrial de this compound a menudo implica la extracción y purificación del compuesto de las hojas de tabaco. El proceso incluye pasos como la extracción con disolventes, la filtración y la cristalización para obtener this compound pura. Las técnicas avanzadas como la cromatografía líquida-espectrometría de masas en tándem (LC-MS/MS) se utilizan para la cuantificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: La cotinina se somete a varias reacciones químicas, incluyendo:

Reducción: En condiciones específicas, la this compound se puede reducir para formar nicotina.

Sustitución: La this compound puede participar en reacciones de sustitución, particularmente involucrando su anillo de piridina.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes Reductores: Gas hidrógeno, paladio sobre carbono.

Disolventes: Agua, etanol, acetona.

Principales Productos:

3-Hidroxithis compound: Formada a través de la oxidación.

Nicotina: Formada a través de la reducción.

Comparación Con Compuestos Similares

La cotinina a menudo se compara con otros metabolitos de la nicotina como:

Nornicotina: Otro metabolito de la nicotina, con efectos similares pero menos potentes en comparación con la nicotina.

3-Hidroxithis compound: Un metabolito importante formado a partir de la oxidación de la this compound, utilizado como biomarcador para la exposición a la nicotina.

Singularidad de la this compound: La vida media relativamente larga de la this compound y su menor potencia en la activación de los nAChRs la convierten en un biomarcador valioso para estudiar la exposición a la nicotina y sus efectos. Sus posibles aplicaciones terapéuticas en el tratamiento de diversas afecciones neurológicas y psiquiátricas destacan aún más su singularidad .

Propiedades

IUPAC Name |

(5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKROCXWUNQSPJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047576 | |

| Record name | Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

210-211 °C at 6 mm Hg | |

| Record name | Cotinine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The nicotine metabolite cotinine is an abundant long-lived bio-active compound that may contribute to the overall physiological effects of tobacco use. Although its mechanism of action in the central nervous system has not been extensively investigated, cotinine is known to evoke dopamine release in the nigrostriatal pathway through an interaction at nicotinic receptors (nAChRs). Because considerable evidence now demonstrates the presence of multiple nAChRs in the striatum, the present experiments were done to determine the subtypes through which cotinine exerts its effects in monkeys, a species that expresses similar densities of striatal alpha4beta2* (nAChR containing the alpha4 and beta2 subunits, but not alpha3 or alpha6) and alpha3/alpha6beta2* (nAChR composed of the alpha3 or alpha6 subunits and beta2) nAChRs. Competition binding studies showed that cotinine interacts with both alpha4beta2* and alpha3/alpha6beta2* nAChR subtypes in the caudate, with cotinine IC(50) values for inhibition of 5-[(125) I]iodo-3-[2(S)-azetinylmethoxy]pyridine-2HCl ([(125)I]A-85380) and (125)I-alpha-conotoxinMII binding in the micromolar range. This interaction at the receptor level is of functional significance because cotinine stimulated both alpha4beta2* and alpha3/alpha6beta2* nAChR [(3)H]dopamine release from caudate synaptosomes. Our results unexpectedly showed that nicotine evokes [(3)H]dopamine release from two alpha3/alpha6beta2* nAChR populations, one of which was sensitive to cotinine and the other was not. This cotinine-insensitive subtype was only present in the medial caudate and was preferentially lost with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced nigrostriatal damage. In contrast, cotinine and nicotine elicited equivalent levels of alpha4beta2* nAChR-mediated dopamine release. These data demonstrate that cotinine functionally discriminates between two alpha3/alpha6beta2* nAChRs in monkey striatum, with the cotinine-insensitive alpha3/alpha6beta2* nAChR preferentially vulnerable to nigrostriatal damage., Cotinine is the major metabolite of nicotine in humans, and the substance greatly outlasts the presence of nicotine in the body. Recently, cotinine has been shown to exert pharmacological properties of its own that include potential cognition enhancement, anti-psychotic activity, and cytoprotection. Since the metabolite is generally less potent than nicotine in vivo, we considered whether part of cotinine's efficacy could be related to a reduced ability to desensitize nicotinic receptors as compared with nicotine. Rats freely moving in their home cages were instrumented to allow ongoing measurement of mean arterial blood pressure. The ganglionic stimulant dimethylphenylpiperazinium maximally increased mean arterial blood pressure by 25 mm Hg. Slow (20 min) i.v. infusion of nicotine (0.25-1umol) produced no change in resting mean arterial blood pressure, but the pressor response to subsequent injection of dimethylphenylpiperazinium was significantly attenuated in a dose-dependent manner by up to 51%. Pre-infusion of equivalent doses of cotinine produced the same maximal degree of inhibition of the response to dimethylphenylpiperazinium. Discrete i.v. injections of nicotine also produced a dose dependent increase in mean arterial blood pressure of up to 43 mm Hg after the highest tolerated dose. In contrast, injection of cotinine produced no significant change in mean arterial blood pressure up to 13 times the highest dose of nicotine. These results illustrate the disconnection between nicotinic receptor activation and receptor desensitization, and they suggest that cotinine's pharmacological actions are either mediated through partial desensitization, or through non-ganglionic subtypes of nicotinic receptors., The aim of the present study was to clarify whether cotinine affects the release of catecholamines from the isolated perfused rat adrenal gland, and to establish the mechanism of its action, in comparison with the response of nicotine. Cotinine (0.3-3 mM), when perfused into an adrenal vein for 60 min, inhibited catecholamines secretory responses evoked by ACh (5.32 mM), DMPP (a selective neuronal nicotinic agonist, 100 uM for 2 min) and McN-A-343 (a selective muscarinic M1-agonist, 100 uM for 2 min) in dose- and time-dependent manners. However, cotinine did not affect catecholamines secretion by high K+ (56 mM). Cotinine itself also failed to affect basal catecholamines output. Furthermore, in the presence of cotinine (1 mM), catecholamines secretory responses evoked by Bay-K-8644 (an activator of L-type Ca2+ channels, 10 uM) and cyclopiazonic acid (an inhibitor of cytoplasmic Ca2+-ATPase, 10 uM) were relative time-dependently attenuated. However, nicotine (30 uM), given into the adrenal gland for 60 min, initially rather enhanced catecholamines secretory responses evoked by ACh and high K+, followed by the inhibition later, while it time-dependently depressed the catecholamines release evoked by McN-A-343 and DMPP. Taken together, these results suggest that cotinine inhibits greatly catecholamines secretion evoked by stimulation of cholinergic (both nicotinic and muscarinic) receptors, but does fail to affect that by the direct membrane-depolarization. It seems that this inhibitory effect of cotinine may be exerted by the cholinergic blockade, which is associated with blocking both the calcium influx into the rat adrenal medullary chromaffin cells and Ca2+ release from the cytoplasmic calcium store. It also seems that there is a big difference in the mode of action between cotinine and nicotine in the rat adrenomedullary catecholamines secretion. | |

| Record name | Cotinine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous oil | |

CAS No. |

486-56-6 | |

| Record name | Cotinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cotinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cotinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COTININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5161X06LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cotinine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)